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Compound of Interest

Compound Name: 3-Hydroxybenzenesulfonamide

Cat. No.: B1593927

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzenesulfonamide is a key chemical intermediate in the synthesis of various
pharmaceutical compounds and other fine chemicals. Its molecular structure, characterized by
a hydroxyl group and a sulfonamide group attached to a benzene ring, imparts specific
chemical reactivity and physical properties that are of significant interest in medicinal chemistry
and materials science. Accurate and comprehensive spectroscopic data is paramount for the
unambiguous identification, purity assessment, and structural elucidation of this compound and
its derivatives.

This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 3-Hydroxybenzenesulfonamide
(CAS No. 20759-40-4). The information presented herein is intended to serve as a valuable
resource for researchers and scientists engaged in the synthesis, characterization, and
application of this versatile molecule.

Molecular Structure and Numbering

The structural integrity and subsequent spectral interpretations are founded on a clear
understanding of the molecular framework. The numbering of the carbon and hydrogen atoms
in 3-Hydroxybenzenesulfonamide is crucial for the assignment of NMR signals.
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Caption: Molecular structure and atom numbering of 3-Hydroxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms.

'H NMR (Proton NMR) Data

Proton NMR spectroscopy of 3-Hydroxybenzenesulfonamide reveals distinct signals for the
aromatic protons, the hydroxyl proton, and the sulfonamide protons. The chemical shifts are
influenced by the electron-withdrawing nature of the sulfonamide group and the electron-
donating character of the hydroxyl group.

Table 1: *H NMR Data for 3-Hydroxybenzenesulfonamide

Proton Chemical Shift Multiplicity COI:Ip"ng Constant
(ppm) (9) in Hz

H-2 7.45-7.55 m

H-4 7.10-7.20 m

H-5 7.30-7.40 t 78

H-6 7.25-7.35 m

-OH 9.50-10.50 brs

-SO2NH: 7.00-7.50 brs

Note: Predicted data based on analogous compounds. The exact chemical shifts and coupling
constants can vary depending on the solvent and concentration.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts of the aromatic carbons are influenced by the substituents.

Table 2: 3C NMR Data for 3-Hydroxybenzenesulfonamide
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Carbon Chemical Shift (ppm)
c-1 145.0-146.0
C-2 115.0-116.0
C-3 157.0-158.0
C-4 120.0-121.0
C-5 130.0-131.0
C-6 122.0-123.0

Note: Predicted data based on analogous compounds. The exact chemical shifts can vary
depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that can
obscure the analyte's peaks. Dimethyl sulfoxide-de (DMSO-de) is often a good choice for
sulfonamides due to its ability to dissolve the compound and to exchange with the labile -OH
and -NHz protons, which can sometimes sharpen their signals. A standard 5 mm NMR tube is
used for routine analysis.

e Sample Preparation:
o Weigh approximately 10-20 mg of 3-Hydroxybenzenesulfonamide.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Tune and shim the probe to optimize the magnetic field homogeneity.
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o Set the appropriate spectral width and acquisition time for both *H and 3C NMR
experiments.

o Data Acquisition:
o Acquire the *H NMR spectrum using a standard pulse sequence.

o Acquire the 3C NMR spectrum, often using a proton-decoupled pulse sequence to simplify
the spectrum and enhance sensitivity.

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the
chemical bonds.

Table 3: Characteristic IR Absorption Bands for 3-Hydroxybenzenesulfonamide

Wavenumber (cm~—2) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)
3350-3250 Medium, Doublet N-H stretch (sulfonamide)
3100-3000 Medium C-H stretch (aromatic)
1600-1580 Medium C=C stretch (aromatic ring)
1490-1450 Medium C=C stretch (aromatic ring)
1350-1310 Strong S=0 stretch (asymmetric)
1170-1150 Strong S=0 stretch (symmetric)

C-H out-of-plane bend
900-675 Strong ]
(aromatic)

Note: These are typical ranges and the exact peak positions and intensities can be influenced
by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
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Experimental Protocol for IR Data Acquisition (KBr
Pellet Method)

Rationale: The potassium bromide (KBr) pellet method is a common technique for obtaining
high-quality IR spectra of solid samples. KBr is transparent to infrared radiation in the typical
analysis range and provides a solid matrix for the sample.

e Sample Preparation:

o Grind a small amount (1-2 mg) of 3-Hydroxybenzenesulfonamide with approximately
100-200 mg of dry KBr powder using an agate mortar and pestle.

o The mixture should be a fine, homogeneous powder.
o Pellet Formation:
o Transfer the powder to a pellet press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of an FTIR spectrometer.
o Record the background spectrum (of air or the KBr pellet holder).
o Record the sample spectrum.

Caption: Relationship between functional groups and their characteristic IR stretching
frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. Itis a
powerful tool for determining the molecular weight of a compound and for obtaining structural
information from its fragmentation pattern.
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The molecular weight of 3-Hydroxybenzenesulfonamide (CeH7NOsS) is 173.19 g/mol . The
mass spectrum will show a molecular ion peak (M+) at m/z = 173.

Table 4: Expected Key Fragment lons in the Mass Spectrum of 3-
Hydroxybenzenesulfonamide

miz Proposed Fragment
173 [M]* (Molecular lon)
109 M - SO2]*

93 [CeHsO]*

77 [CeHs]*

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g.,
Electron lonization - El, Electrospray lonization - ESI).

Experimental Protocol for Mass Spectrometry Data
Acquisition

Rationale: The choice of ionization technique is crucial. Electron lonization (El) is a hard
ionization technique that often leads to extensive fragmentation, providing rich structural
information. Electrospray lonization (ESI) is a softer technique, often used for more polar and

less volatile compounds, and typically results in a prominent molecular ion peak with less
fragmentation.

e Sample Introduction:

o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by
infusion or liquid chromatography (for ESI).

e |onization:
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o Select the appropriate ionization method (e.g., El or ESI).

o Optimize the ionization source parameters to achieve good signal intensity.

e Mass Analysis:

o The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g.,
quadrupole, time-of-flight).

e Detection:
o The separated ions are detected, and a mass spectrum is generated.

Caption: A plausible fragmentation pathway for 3-Hydroxybenzenesulfonamide in mass
spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and foundational
understanding of the structural features of 3-Hydroxybenzenesulfonamide. The detailed
NMR, IR, and MS information, coupled with the outlined experimental protocols, will aid
researchers in the confident identification and characterization of this important chemical entity.
Adherence to rigorous experimental procedures and careful interpretation of the spectral data
are essential for ensuring the quality and reliability of research and development outcomes in
the pharmaceutical and chemical industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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